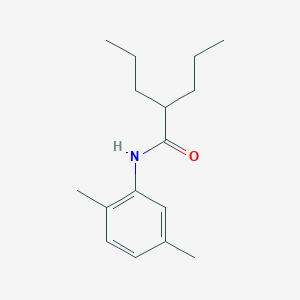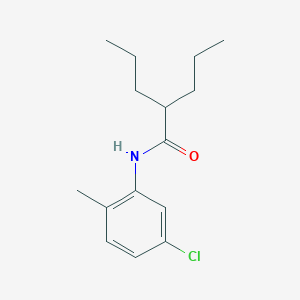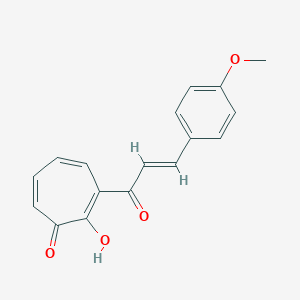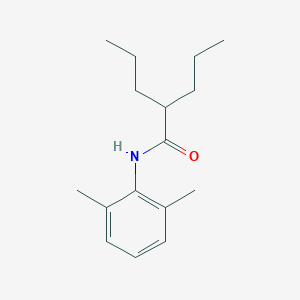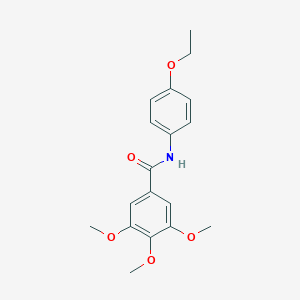
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as 'ETB', is a chemical compound that has been extensively studied by the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, ETB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
ETB has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETB has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that ETB can reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
実験室実験の利点と制限
ETB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well-established. However, there are also some limitations to using ETB in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its effects can vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on ETB. One potential direction is to further investigate its mechanisms of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, research could focus on the development of new materials using ETB as a building block. Finally, further studies could investigate the potential of ETB as a therapeutic agent for various diseases.
合成法
The synthesis of ETB involves the reaction between 4-ethoxyaniline and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure ETB. This synthesis method has been well-established and has been used in various studies.
科学的研究の応用
ETB has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ETB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. In agriculture, ETB has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, ETB has been studied for its potential use as a building block for the synthesis of new materials.
特性
CAS番号 |
4043-16-7 |
|---|---|
製品名 |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
分子式 |
C18H21NO5 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO5/c1-5-24-14-8-6-13(7-9-14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
InChIキー |
AQPQLPPTJUCUBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



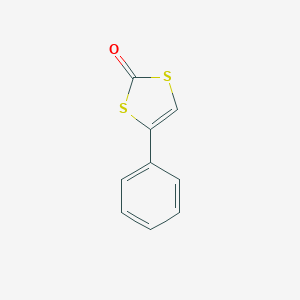
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
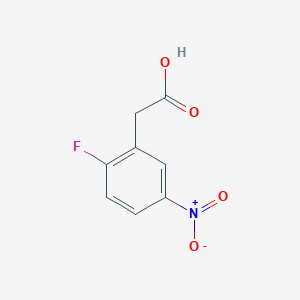
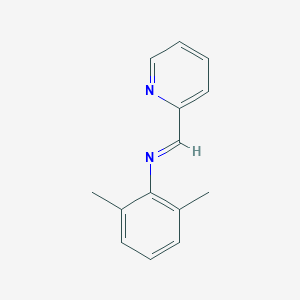
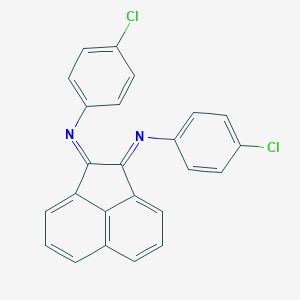
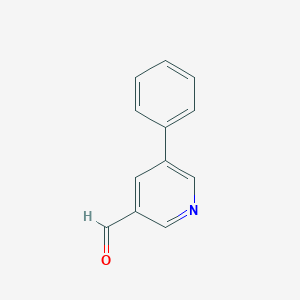
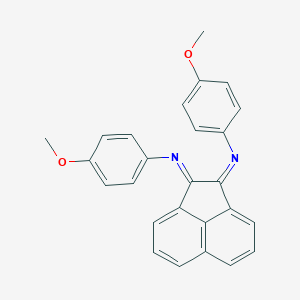
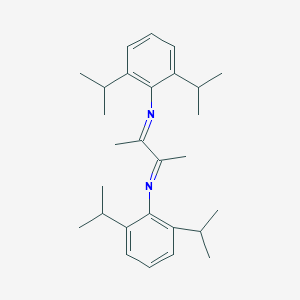
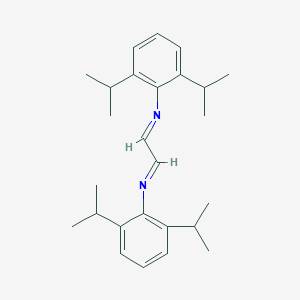
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
